molecular formula C26H18N2O4 B076486 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 14359-87-6

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Cat. No. B076486
CAS RN: 14359-87-6
M. Wt: 422.4 g/mol
InChI Key: LHCIZWKUOYBYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is not fully understood. However, it has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This suggests that the compound may work by targeting specific signaling pathways involved in cancer cell growth and survival.

Biochemical And Physiological Effects

In addition to its anticancer properties, 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione has also been found to have other interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione in lab experiments is that it has been found to have low toxicity. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Researchers may also investigate the compound's antioxidant and anti-inflammatory properties for use in the treatment of other conditions. Additionally, further studies may be conducted to better understand the compound's mechanism of action and to optimize its synthesis and use in lab experiments.

Synthesis Methods

The synthesis of 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then reduced to form the final compound.

Scientific Research Applications

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to have anticancer properties, making it a promising candidate for further investigation.

properties

CAS RN

14359-87-6

Product Name

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

5,11-bis(2-hydroxyphenyl)benzo[c][1,5]benzodiazocine-6,12-dione

InChI

InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H

InChI Key

LHCIZWKUOYBYCO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O

synonyms

5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Origin of Product

United States

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